molecular formula C11H11N3O2 B2976419 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1781983-41-2

3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2976419
CAS No.: 1781983-41-2
M. Wt: 217.228
InChI Key: GBMWACMBADCBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-purity chemical reagent designed for research applications. This compound is built on the 1H-pyrazolo[3,4-b]pyridine scaffold, a structure recognized for its potential in pharmaceutical development. Scientific studies have shown that derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can function as potent and selective activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . The activation of PPARα is a key therapeutic strategy for managing dyslipidemia, and research into novel agonists provides insight into treatments for metabolic diseases such as atherosclerosis and non-alcoholic steatohepatitis (NASH) . The binding mode of this class of compounds involves a critical hydrogen-bond network within the PPARα ligand-binding domain, which stabilizes the receptor's active conformation and facilitates the recruitment of transcriptional coactivators . The unique cyclopropyl and methyl substituents on this specific derivative are intended to optimize interactions within the receptor's hydrophobic cavity, potentially influencing the compound's affinity and subtype selectivity. This product is intended for research purposes only, including biochemical profiling, mechanism of action studies, and structure-activity relationship (SAR) investigations. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10-8(9(13-14)6-2-3-6)7(11(15)16)4-5-12-10/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMWACMBADCBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 5-aminopyrazoles and α-oxoketene dithioacetals, are subjected to a condensation reaction. This reaction is often catalyzed by trifluoracetic acid.

  • Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[3,4-b]pyridine core structure.

  • Functional Group Modifications: The cyclopropyl group and the carboxylic acid moiety are introduced through subsequent chemical reactions, such as alkylation and carboxylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups, such as amines or alcohols.

  • Substitution Products: Compounds with different substituents at specific positions on the core structure.

Scientific Research Applications

While specific applications of "3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" are not detailed in the provided search results, the information available allows us to discuss its properties and potential applications in scientific research.

Basic Information
3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.22 g/mol . Synonyms for this compound include 3-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid and 1781983-41-2 .

Structural Information
The compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic system consisting of a pyrazole ring fused to a pyridine ring . It includes a cyclopropyl group at the 3-position and a methyl group at the 1-position . A carboxylic acid group is attached at the 4-position .

Potential Applications
Pyrazolo[3,4-b]pyridines have two possible tautomeric forms: 1H- and 2H-isomers . The presence of a pyridazine ring in a molecule can offer advantages in drug design, such as reduced lipophilicity and influence on substituent properties . Analogs of this compound may show activity against Cathepsin S . It can be used as a building block in creating more complex molecules with potential biological activity .

Mechanism of Action

The mechanism by which 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold allows for extensive structural modifications, leading to derivatives with varied biological and physicochemical properties. Below is a detailed comparison of the target compound with its analogs based on substituent patterns, molecular properties, and biological activity.

Substituent Variations and Molecular Properties

Key structural differences arise from substitutions at positions 1, 3, and 6 of the pyrazolo[3,4-b]pyridine core. These modifications influence molecular weight, solubility, and receptor binding.

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number References
3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Me, 3-Cyclopropyl C12H13N3O2 231.25 Not Provided
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-Fluorophenyl), 3-Cyclopropyl, 6-Me C19H16FN3O2 337.36 1011398-81-4
3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-Fluorophenyl), 3-Cyclopropyl, 6-Thiophen-2-yl C17H14FN3O2S 311.32 1011397-49-1
6-Chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Isopropyl, 3-Me, 6-Cl C11H12ClN3O2 253.68 1354822-21-1
1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Isopropyl, 6-Me C11H15N3O2 221.26 883544-72-7
3,6-Dicyclopropyl-1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3,6-Dicyclopropyl, 1-(Propan-2-yl carbamoylmethyl) C17H20N4O3 328.37 1018052-15-7

Key Observations :

  • Position 3 : Cyclopropyl is a common substituent, contributing to conformational rigidity and receptor binding .
  • Position 6 : Aryl (e.g., thiophen-2-yl, phenyl) or heteroaryl groups modulate electronic properties and binding affinity. Chlorine at this position reduces molecular weight but introduces electronegativity .
PPAR Modulation and Dyslipidemia Management
  • Target Compound: Derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, including the 3-cyclopropyl-1-methyl variant, exhibit potent PPAR activation. In preclinical studies, such compounds demonstrated lower half-maximal effective concentrations (EC50) than fenofibrate, a known PPAR ligand, and effectively reduced plasma triglyceride levels in animal models .
  • Analog Comparison: ZYH-7 (Cadila Healthcare): A related compound under development for dyslipidemia, highlighting the therapeutic relevance of this structural class . 6-(4-Hydroxy-phenyl)-3-styryl Derivatives: These analogs, patented by Sanofi, act as kinase inhibitors, indicating divergent biological applications despite structural similarities .

Biological Activity

3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, characterized by the cyclopropyl group and a carboxylic acid moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The compound's molecular formula is C11H11N3O2C_{11}H_{11}N_3O_2 with a molecular weight of 219.22 g/mol. The presence of the cyclopropyl group enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets.

The biological activity of 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is primarily attributed to its ability to interact with various biological pathways. The compound has been shown to exhibit:

  • Antimicrobial Activity : It demonstrates significant inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
  • Antitumor Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in ovarian and breast cancer cell lines.
  • Neurological Effects : Investigations into its effects on the nervous system indicate potential applications in treating neurodegenerative diseases.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibitory effects against bacteria
AntitumorCytotoxicity against cancer cell lines
NeurologicalPotential neuroprotective effects

Antimicrobial Activity

In a study conducted by Deraeve et al., various derivatives of pyrazolo[3,4-b]pyridine were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structures to 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibited significant activity against Mycobacterium tuberculosis with minimal cytotoxicity to host cells (MIC < 0.15 µM) .

Antitumor Activity

Kalai et al. explored the cytotoxic effects of related compounds on different cancer cell lines. Their findings revealed that 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This suggests a favorable therapeutic index for potential anticancer applications.

Neurological Applications

Research into the neurological implications of pyrazolo[3,4-b]pyridine derivatives has shown promise in treating diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Q & A

What are the common synthetic routes for 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) or palladium-catalyzed cross-coupling. Key steps include:

  • Microwave-assisted MCRs: Combining cyclopropane derivatives with pyrazolo[3,4-b]pyridine precursors under microwave irradiation (100–150°C, 10–30 min), achieving yields of 60–80% .
  • Palladium-catalyzed aminocarbonylation: Using Pd(OAc)₂/XPhos with CO gas and amines in tert-butanol at 40–100°C, yielding 70–85% .
  • Saponification of ester intermediates: Hydrolysis with NaOH in MeOH-H₂O (3:1) at RT for 10–15 h, followed by acidification to pH 4 with HCl to precipitate the carboxylic acid .

Critical Factors:

  • Microwave methods reduce reaction time but require precise temperature control to avoid decomposition.
  • Palladium catalysis demands inert conditions and ligand optimization to prevent side reactions.

How can researchers characterize this compound and confirm its structural integrity?

Level: Basic
Methodological Answer:

  • ESI-MS: Confirm molecular weight (e.g., ESIMS m/z 293.2 for analogous compounds) .
  • NMR: Use ¹H/¹³C NMR to verify cyclopropyl (δ 0.8–1.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).
  • HPLC-PDA: Assess purity (>95%) using a C18 column with 0.1% TFA in H₂O/MeCN gradient .
  • Melting Point: Compare with literature values (e.g., 273–278.5°C for related pyrazolo-pyridine acids) .

Note: For cyclopropane stability, monitor thermal decomposition via TGA (10°C/min under N₂).

How can low yields during cyclopropane introduction be mitigated?

Level: Advanced
Methodological Answer:
Low yields often stem from steric hindrance or ring strain. Solutions include:

  • Pre-activation of cyclopropane: Use cyclopropyl boronic esters in Suzuki-Miyaura couplings (Pd(OAc)₂, SPhos, K₂CO₃, 80°C) for better regioselectivity .
  • Solvent optimization: Replace polar solvents (DMF) with toluene or dioxane to stabilize intermediates .
  • Temperature control: Gradual heating (40°C → 100°C over 2 h) minimizes side reactions in palladium-catalyzed steps .

Data Contradiction: Microwave synthesis may give higher yields than traditional heating but risks decomposition if irradiation exceeds 150°C.

How to resolve discrepancies in reported biological activity (e.g., antitumor vs. antimicrobial effects)?

Level: Advanced
Methodological Answer:
Contradictions arise from assay variability or substituent effects. Standardize protocols:

  • Antimicrobial testing: Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922), 24 h incubation, MIC ≤ 25 µg/mL .
  • Antitumor assays: Employ MTT on HeLa cells (72 h, IC₅₀ reported as 10–50 µM) and validate via flow cytometry for apoptosis markers .

Key Variables:

  • Substituents at the 3-position (e.g., methyl vs. trifluoromethyl) significantly alter bioactivity .
  • Purity (>95%) is critical; impurities like ester intermediates can skew results .

What computational tools can optimize synthesis and predict reactivity?

Level: Advanced
Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (Gaussian 16, DFT/B3LYP) to model cyclopropane ring-opening energies and transition states .
  • Machine Learning (ML): Train models on pyrazolo-pyridine reaction datasets (e.g., solvent, catalyst, yield) to predict optimal conditions .
  • Docking Studies: AutoDock Vina to screen derivatives for target binding (e.g., viral proteases for antiviral activity) .

Case Study: ICReDD’s workflow reduced reaction optimization time by 60% via computational-experimental feedback loops .

How to address solubility challenges during purification?

Level: Basic
Methodological Answer:

  • Acid-base extraction: Dissolve crude product in NaHCO₃ (aq), filter, and re-acidify with HCl to pH 4–5 for precipitation .
  • Co-solvent systems: Use MeOH/CHCl₃ (1:3) or DMSO/H₂O for recrystallization.
  • SPE Cartridges: C18-based solid-phase extraction with MeCN/H₂O gradients removes hydrophobic impurities .

What strategies improve regioselectivity in pyrazolo-pyridine functionalization?

Level: Advanced
Methodological Answer:

  • Directing groups: Introduce temporary substituents (e.g., chloro at C4) to steer cross-coupling to C5/C6 positions .
  • Ligand screening: XPhos enhances selectivity in Pd-catalyzed aminations vs. SPhos for carboxylations .
  • Protection/deprotection: Use tert-butyl esters to block the carboxylic acid during C3 modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.